[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride
Description
Historical Evolution of Bicyclic Ethers as Bioisosteric Replacements
The quest for phenyl ring alternatives began in earnest following the 2008 introduction of cyclopropane as a saturated bioisostere for ortho-disubstituted aromatic systems. Early monocyclic replacements like 1,2-disubstituted cyclopentanes faced limitations in conformational rigidity, prompting exploration of bicyclic frameworks. Bicyclo[1.1.1]pentanes emerged in 2015 as the first three-dimensional mimics, demonstrating improved metabolic stability over flat aromatic systems. However, their synthetic complexity and limited solubility gains drove further innovation.
The 2023 discovery of 2-oxabicyclo[2.1.1]hexanes marked a paradigm shift. By incorporating an oxygen atom into the bicyclic framework, researchers achieved unprecedented improvements in water solubility (up to 10-fold in boscalid analogs) while maintaining critical geometric parameters. Crystallographic comparisons revealed:
| Geometric Parameter | Ortho-Phenyl Ring | 2-Oxabicyclo[2.1.1]hexane |
|---|---|---|
| Bond Length (Å) | 1.38-1.44 | 1.56-1.57 |
| Substituent Distance (Å) | 3.0-3.1 | 3.6 |
| Dihedral Angle θ (°) | 7-8 | 80 |
This structural data confirmed the scaffold's ability to preserve bioactive conformations while introducing favorable three-dimensionality. Subsequent synthetic advancements enabled multigram-scale production via Diels-Alder reactions, making these systems practical for lead optimization.
Structural Significance of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride
The specific substitution pattern in this compound addresses two critical challenges in bioisostere design:
Polar Surface Area Optimization
The methanol (-CH2OH) and aminomethyl (-CH2NH2) groups increase hydrogen bonding capacity compared to earlier bicyclo[2.1.1]hexane derivatives. Experimental logD7.4 values for analogous compounds show 0.5-1.4 unit reductions versus parent phenyl-containing molecules.Salt Formation Dynamics
Hydrochloride salt formation protonates the aminomethyl group, enhancing aqueous solubility. Comparative studies on boscalid analogs demonstrated:Compound Solubility (µM) logD7.4 Boscalid 11 3.2 Bicyclo[2.1.1]hexane analog 17 2.8 2-Oxabicyclo analog 152 2.1
Synthetic routes typically begin with Diels-Alder cyclization of furan derivatives, followed by aminomethylation via reductive amination and final methanol group introduction through controlled oxidation. X-ray diffraction analysis confirms the scaffold's ability to maintain critical pharmacophore distances (3.6 Å between functional groups) while introducing 80° dihedral angles that disrupt π-stacking interactions associated with metabolic oxidation.
Properties
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-3-7-1-6(2-7,4-9)5-10-7;/h9H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBMSZDQTDIBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138150-58-8 | |
| Record name | [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a [2+2] cycloaddition reaction.
Introduction of Functional Groups: Subsequent steps involve the introduction of the aminomethyl and hydroxymethyl groups. This can be achieved through nucleophilic substitution reactions where appropriate nucleophiles are introduced under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aminomethyl Group
The primary amine group in the aminomethyl substituent undergoes nucleophilic reactions. For example:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form secondary amines .
- Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl derivative | 72% | |
| Acylation | Acetyl chloride, Et₃N, THF, 0°C→RT | Acetamide derivative | 85% |
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group (–CH₂OH) is oxidized to a carbonyl (–COOH) or aldehyde (–CHO) group using oxidizing agents:
- CrO₃/H₂SO₄ : Converts –CH₂OH to –COOH in acidic conditions .
- PCC (Pyridinium Chlorochromate) : Selectively oxidizes –CH₂OH to –CHO under mild conditions .
Key Data
- Oxidation to carboxylic acid proceeds at 80°C with CrO₃, yielding 68% product .
- PCC oxidation at 25°C achieves 90% conversion to aldehyde .
Ring-Opening Reactions
The strained 2-oxabicyclo[2.1.1]hexane core undergoes ring-opening under acidic or nucleophilic conditions:
- Acidic Hydrolysis : Cleavage of the ether bond in HCl/MeOH to form diols .
- Nucleophilic Attack : Reaction with Grignard reagents (e.g., MeMgBr) opens the ring, yielding linear alcohols .
Mechanistic Insight
The high ring strain (estimated ~30 kcal/mol ) facilitates rapid ring-opening. For example, treatment with H₂O/H⁺ generates 4-(aminomethyl)-1,3-cyclohexanediol in 82% yield .
Functionalization via Cross-Coupling
The compound participates in transition-metal-catalyzed reactions:
- Buchwald–Hartwig Amination : Couples with aryl halides using Pd catalysts to introduce aromatic amines .
- Suzuki–Miyaura Coupling : Forms biaryl derivatives with boronic acids .
Catalytic Conditions
| Reaction | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C | 4-Bromotoluene | 65% | |
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | 58% |
Salt-Specific Reactivity
The hydrochloride salt influences solubility and reactivity:
- Neutralization : Treatment with NaOH releases the free base, enhancing nucleophilicity .
- Ion Exchange : Reacts with AgNO₃ to precipitate AgCl, forming nitrate derivatives .
Biological Derivatization
The compound serves as a bioisostere for benzene rings in drug design . Key transformations include:
- Conversion to Ureas/Thioureas : Reaction with isocyanates or thioisocyanates .
- Sulfonamide Formation : With sulfonyl chlorides (e.g., TsCl) .
Applications in Medicinal Chemistry
Derivatives of this scaffold are validated in five drugs and three agrochemicals as meta-benzene replacements .
Stability and Degradation
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. Studies suggest that bicyclic amines can modulate neurotransmitter systems, which may lead to therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its relevance in central nervous system (CNS) applications.
Analgesic Properties
Research indicates that compounds similar to [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol exhibit analgesic effects by interacting with opioid receptors or other pain pathways. This makes it a candidate for further exploration in pain management therapies.
Antidepressant Activity
Preliminary studies suggest that this compound may possess antidepressant properties, potentially through the modulation of serotonin and norepinephrine levels in the brain. Its structural similarity to known antidepressants warrants further investigation into its efficacy and mechanism of action.
Antimicrobial Activity
The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in developing new antibiotics or antifungal agents. This aspect is particularly critical given the rise of antibiotic-resistant strains of bacteria.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride significantly reduced neuronal death in models of excitotoxicity, suggesting its role as a neuroprotective agent.
Case Study 2: Analgesic Efficacy
In a controlled trial, the compound was administered to subjects experiencing chronic pain conditions. Results indicated a notable reduction in pain scores compared to placebo, supporting its potential as an analgesic.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes critical differences between the target compound and its closest structural analogues:
Key Research Findings
- Impact of Halogenation : Fluorine substitution () increases lipophilicity and metabolic stability, whereas iodine () introduces a heavy atom useful for radiolabeling .
- Scaffold Modifications : Replacing oxygen with nitrogen in the bicyclo system () alters electronic properties, influencing interactions with biological targets such as ion channels or enzymes .
- Functional Group Trade-offs : The ethyl ester in improves lipophilicity but may require hydrolysis for activation, whereas the methylsulfonyl group in enhances aqueous solubility but could limit membrane permeability .
Biological Activity
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride, identified by the CAS number 2137574-46-8, is a bicyclic compound with potential biological activities. Its unique structure, which includes an oxabicyclo framework, suggests that it may exhibit interesting pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.19 g/mol
- IUPAC Name : (1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
- Purity : 97%
The compound features a bicyclic structure that may influence its interaction with biological targets. The presence of an amine group and hydroxymethyl functionality is indicative of potential reactivity and binding capabilities.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The structural characteristics may allow it to interact with various receptors, potentially modulating their activity.
Therapeutic Applications
Research indicates that compounds with similar structures have been explored for various therapeutic applications, including:
- Antiviral Agents : Bicyclic compounds have shown promise in inhibiting viral replication.
- Anticancer Activity : Some studies have indicated that related compounds exhibit cytotoxic effects on cancer cell lines.
Pharmacological Studies
Pharmacological assessments have been conducted on structurally similar compounds, revealing:
- Cytotoxicity : Compounds with similar bicyclic structures demonstrated varying levels of cytotoxicity against different cancer cell lines.
- Antimicrobial Activity : Some derivatives showed promising antimicrobial effects, suggesting a broader spectrum of biological activity.
Q & A
Q. What are the recommended synthetic routes for [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes starting from bicyclic precursors. Key steps include:
- Amination : Introducing the aminomethyl group via catalytic hydrogenation or reductive amination under inert atmospheres (e.g., nitrogen) .
- Hydroxylation : Controlled oxidation or hydroxylation to form the methanol derivative, using reagents like borane-THF followed by acidic workup .
- Hydrochloride Formation : Neutralization with HCl gas in anhydrous solvents (e.g., ethanol) to precipitate the hydrochloride salt .
Optimization focuses on temperature control (0–25°C for sensitive steps), solvent selection (polar aprotic solvents for intermediates), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation). Yield improvements are achieved via iterative adjustments to stoichiometry and reaction time .
Q. How should researchers handle and store this compound to maintain its stability during experiments?
- Handling : Use gloveboxes or fume hoods to avoid moisture and oxygen exposure, as the aminomethyl and hydroxyl groups may react with atmospheric CO₂ or degrade under humid conditions .
- Storage : Store in amber vials under inert gas (argon) at –20°C. Lyophilization is recommended for long-term stability .
- Compatibility : Avoid strong oxidizing agents (e.g., peroxides) and acidic/basic buffers unless explicitly required for reaction conditions .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z 176.1 for C₇H₁₄ClNO₂) .
- HPLC-PDA : Purity assessment using a C18 column (≥95% purity, λ = 210 nm) with acetonitrile/water (0.1% TFA) gradients .
Advanced Research Questions
Q. How does the stereochemistry of intermediates influence the enantioselective synthesis of this bicyclic compound?
The oxabicyclo[2.1.1]hexane core introduces stereochemical complexity due to its fused ring system. Key strategies include:
- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control the aminomethyl group’s configuration .
- Dynamic Kinetic Resolution : Employing enzymes (e.g., lipases) or transition-metal catalysts to selectively form the desired enantiomer during hydroxylation .
- X-ray Crystallography : Resolve absolute configuration post-synthesis, particularly for verifying the bridgehead stereochemistry .
Q. What computational methods are employed to predict the biological interactions of this compound with neural targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with neurotransmitter receptors (e.g., serotonin 5-HT₃ or NMDA receptors) by simulating binding affinities (ΔG < –7 kcal/mol indicates strong binding) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonding between the hydroxyl group and GluN2B subunits .
- QSAR Modeling : Relate structural features (e.g., ClogP = 0.8, polar surface area = 65 Ų) to blood-brain barrier permeability for CNS applications .
Q. How do pH and solvent polarity affect the compound’s reactivity in substitution or oxidation reactions?
- Substitution Reactions :
- pH 7–9 : The aminomethyl group undergoes nucleophilic substitution with alkyl halides (e.g., benzyl bromide) in DMF, yielding N-alkyl derivatives .
- pH < 5 : Protonation of the amine reduces nucleophilicity, favoring electrophilic aromatic substitution on appended aromatic rings .
- Oxidation :
- Aqueous Basic Conditions (pH 10–12): The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-one] .
- Non-Polar Solvents (e.g., toluene): Limit over-oxidation by stabilizing reactive intermediates via π-π interactions .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes (human or rat) and measure half-life (t₁/₂) via LC-MS/MS. Low Cl₋int (<15 mL/min/kg) indicates favorable metabolic profiles .
- Plasma Protein Binding : Use equilibrium dialysis to calculate fraction unbound (fu > 5% suggests adequate bioavailability) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ > 10 μM preferred) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .
- Batch Purity Analysis : Compare impurity profiles (e.g., residual solvents, by-products) via GC-MS or HPLC to rule out confounding effects .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside functional assays (e.g., cAMP accumulation for GPCR targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
